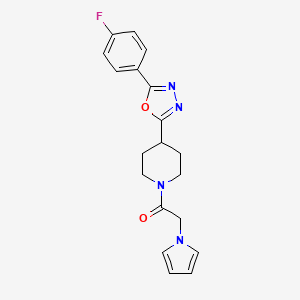

![molecular formula C23H17N3O2S B2705849 N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 899734-82-8](/img/structure/B2705849.png)

N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

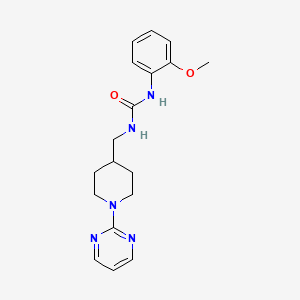

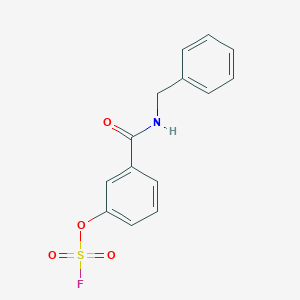

“N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide” is a chemical compound . It is a precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases .

Synthesis Analysis

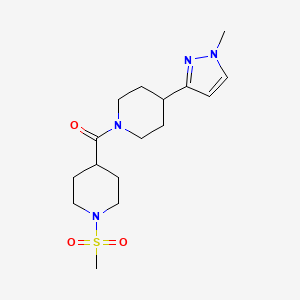

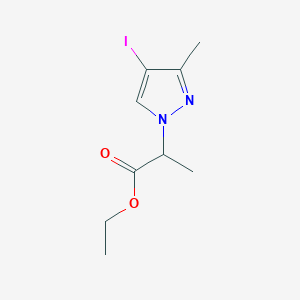

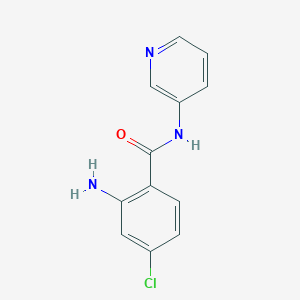

The synthesis of similar compounds has been reported in the literature . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was determined by single-crystal X-ray diffraction . The structures were also characterized by 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions were evaluated in vitro at a concentration of 40 μg/mL .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and NMR data of some compounds were reported .科学的研究の応用

- Role of N-Benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide : This compound serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmentally benign nature make it valuable for constructing complex molecules .

- Application : N-Benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide inhibits the activity of tyrosinase, an enzyme involved in melanin production. Researchers explore its potential as a skin-lightening agent or in treating hyperpigmentation .

- Research : Studies have investigated the antibacterial properties of this compound. While more research is needed, it shows promise as a potential antimicrobial agent .

- Protodeboronation : Researchers have used less nucleophilic boron ate complexes (including N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide) for protodeboronation reactions. These reactions yield interesting products, such as indolizidines .

- Application : The compound has been involved in cyanoacetylation reactions. For example, it participates in the synthesis of pyrrole derivatives, demonstrating its versatility in organic transformations .

Suzuki–Miyaura Coupling

Tyrosinase Inhibition

Antibacterial Activity

Catalytic Protodeboronation

Cyanoacetylation Reactions

作用機序

Target of Action

Similar compounds have been shown to interact with enzymes such as oxidoreductase .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position . This involves free radical reactions where a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that similar compounds have been synthesized and their structures characterized by 1h nmr, ms, and elemental analyses .

Result of Action

Similar compounds have shown antihyperalgesic effects in mice with neuropathic pain .

Action Environment

将来の方向性

特性

IUPAC Name |

N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S/c1-28-19-11-12-21-20(13-19)25-23(29-21)26(15-17-5-3-2-4-6-17)22(27)18-9-7-16(14-24)8-10-18/h2-13H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTSFCVQKVZRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dimethyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2705772.png)

![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2705775.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2705778.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2705779.png)

![Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2705781.png)

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2705787.png)

![1,4'-bipiperidin-1'-yl[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2705788.png)